6-TET Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H14Cl4N4O6 |

|---|---|

Molecular Weight |

596.2 g/mol |

IUPAC Name |

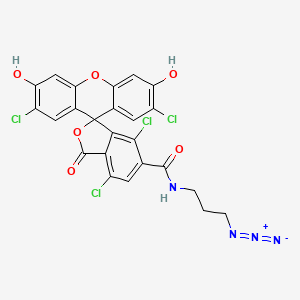

N-(3-azidopropyl)-2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C24H14Cl4N4O6/c25-12-5-10-17(7-15(12)33)37-18-8-16(34)13(26)6-11(18)24(10)20-19(23(36)38-24)14(27)4-9(21(20)28)22(35)30-2-1-3-31-32-29/h4-8,33-34H,1-3H2,(H,30,35) |

InChI Key |

SYCHFKJSIPYARI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

6-TET Azide for Fluorescent Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-TET (Tetrachlorofluorescein) Azide (B81097), a fluorescent probe utilized in bioorthogonal chemistry for the labeling and detection of biomolecules. We will delve into its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in life sciences and drug discovery.

Introduction to 6-TET Azide and Bioorthogonal Labeling

This compound is a derivative of the green-fluorescent dye tetrachlorofluorescein, modified with an azide functional group. This modification allows it to participate in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not interfere with native biochemical processes.[3] This specificity enables the precise labeling of target molecules that have been functionalized with a complementary alkyne group.[2]

The primary application of this compound is in the fluorescent labeling of alkyne-modified biomolecules such as oligonucleotides, DNA, proteins, and other cellular components.[4] Its spectral properties, characterized by excitation and emission maxima in the green region of the spectrum, make it compatible with standard fluorescence microscopy and detection instrumentation.

Core Properties of this compound

Understanding the physicochemical and spectral properties of this compound is crucial for its effective use in experimental design. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₁₄Cl₄N₄O₆ | |

| Molecular Weight | 596.2 g/mol | |

| Excitation Maximum (λex) | 519 - 521 nm | |

| Emission Maximum (λem) | 535 - 536 nm | |

| Molar Extinction Coefficient (ε) | 76,000 - 100,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.191 - 0.47 | |

| Solubility | DMSO | |

| Storage Conditions | -20°C, in the dark, desiccated |

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational reaction for utilizing this compound is the CuAAC, a type of Huisgen 1,3-dipolar cycloaddition. This reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target molecule. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To improve efficiency and protect biological samples from copper toxicity, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often used.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Protocols

The following are detailed methodologies for common applications of this compound. Note that optimization may be required for specific experimental systems.

Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol is adapted from established methods for click chemistry labeling of nucleic acids.

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

This compound

-

DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

5 mM Ascorbic Acid in water (prepare fresh)

-

10 mM Copper(II)-TBTA stock in 55% DMSO or 100 mM THPTA and 20 mM CuSO₄ in water

-

Inert gas (e.g., argon or nitrogen)

-

3% Lithium perchlorate (B79767) in acetone (B3395972) (for oligonucleotides) or 3M Sodium acetate and ethanol (B145695) (for DNA)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide/DNA in water in a pressure-tight vial to a concentration of 20-200 µM.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the total volume and vortex.

-

Add this compound: Add this compound stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.

-

Prepare for Catalysis: Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Initiate the Reaction: Add the Copper(II)-TBTA stock to a final concentration of 0.5 mM (or THPTA/CuSO₄ to final concentrations of 1 mM and 0.5 mM, respectively). Flush the vial with inert gas, cap tightly, and vortex thoroughly.

-

If significant precipitation of the azide is observed, heat the vial at 80°C for 3 minutes and vortex.

-

Incubation: Incubate the reaction at room temperature overnight, protected from light.

-

Purification:

-

For oligonucleotides: Precipitate the labeled product by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.

-

-

Incubate at -20°C for at least 20 minutes.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Discard the supernatant, wash the pellet with acetone, and centrifuge again.

-

Dry the pellet and resuspend in a suitable buffer. The labeled oligonucleotide/DNA is ready for downstream applications.

Labeling of Proteins in Cell Lysate

This protocol outlines a general procedure for labeling alkyne- or azide-modified proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

DMSO

-

PBS (Phosphate-Buffered Saline)

-

100 mM THPTA ligand in water

-

20 mM CuSO₄ in water

-

300 mM Sodium Ascorbate in water (prepare fresh)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Ensure all other reagent stocks are prepared and readily available.

-

-

Reaction Setup: In a microfuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL)

-

100 µL of PBS buffer

-

4 µL of 1 mM this compound stock solution (final concentration ~20 µM)

-

-

Catalyst Addition:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to start the click reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Protein Precipitation:

-

Add 600 µL of methanol to the 200 µL reaction mixture and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of deionized water and vortex.

-

-

Centrifuge for 5 minutes at 13,000-20,000 x g to separate the phases. Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the remaining interphase and lower phase, and vortex.

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein. Carefully discard the supernatant.

-

Repeat the methanol wash (step 9).

-

Air-dry the protein pellet for at least 15 minutes. The labeled protein is now ready for downstream analysis such as SDS-PAGE.

Applications in Drug Development

The bioorthogonal nature of azide-alkyne click chemistry makes this compound a valuable tool in various stages of drug discovery.

Caption: Workflow for this compound in Drug Discovery.

High-Throughput Screening (HTS)

In HTS, large libraries of compounds are tested for their ability to interact with a biological target. By synthesizing compound libraries with alkyne handles, "click" chemistry can be used as a detection method. For instance, in a competitive binding assay, an alkyne-labeled probe that binds to the target can be displaced by a "hit" compound. The subsequent addition of this compound and detection of fluorescence would indicate the degree of probe displacement. This provides a rapid and sensitive readout for identifying active compounds.

Target Identification

A significant challenge in phenotypic drug discovery is identifying the molecular target of a hit compound. Affinity-based proteomics is a powerful technique for this purpose. An alkyne-modified version of the active compound can be used as a "bait" to pull down its binding partners from a cell lysate. After incubation and pulldown, the captured proteins can be fluorescently labeled using this compound via click chemistry. The labeled proteins can then be visualized by in-gel fluorescence scanning and subsequently identified by mass spectrometry.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules through bioorthogonal click chemistry. Its favorable spectral properties, combined with the high efficiency and specificity of the CuAAC reaction, make it an invaluable tool for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and conceptual workflows provided in this guide serve as a foundation for the successful application of this compound in a wide range of experimental contexts. As with any chemical probe, careful optimization and appropriate controls are essential for generating reliable and reproducible data.

References

An In-depth Technical Guide to the Application of 6-TET Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 6-TET (6-tetrachlorofluorescein) azide (B81097) in click chemistry, a powerful bioconjugation technique. 6-TET azide is a fluorescent probe that, when combined with the principles of click chemistry, enables the precise and efficient labeling of biomolecules. This document details the underlying mechanisms, provides experimental protocols, and presents key data for researchers in the fields of life sciences and drug development.

Introduction to this compound and Click Chemistry

This compound is a derivative of the green-fluorescent dye tetrachlorofluorescein, which has been functionalized with an azide group.[1][2] This modification allows it to participate in "click" reactions, a class of reactions known for their high yield, specificity, and biocompatibility.[3] The most prominent of these is the azide-alkyne cycloaddition, which provides a stable triazole linkage between the 6-TET fluorophore and an alkyne-modified target molecule.[4] This method is widely employed for the fluorescent labeling of various biomolecules, most notably oligonucleotides for applications such as real-time PCR.[1]

There are two primary variants of the azide-alkyne click reaction that are relevant for the use of this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. This approach is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Core Mechanism of this compound in Click Chemistry

The fundamental principle behind the use of this compound is the highly efficient and specific reaction between the azide moiety and an alkyne. This reaction forms the basis for covalently attaching the 6-TET fluorophore to a target of interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry for bioconjugation. The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

Key Mechanistic Steps:

-

Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which facilitates the formation of a copper acetylide intermediate.

-

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper acetylide.

-

Cycloaddition and Ring Formation: A six-membered copper-containing intermediate is formed, which then undergoes rearrangement to a more stable five-membered triazole ring.

-

Release of the Product and Catalyst Regeneration: The triazole product, now labeled with 6-TET, is released, and the copper(I) catalyst is regenerated to participate in another catalytic cycle.

Caption: Simplified workflow of the CuAAC mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper catalysis is not desirable, such as in living systems, SPAAC offers a powerful alternative. The reaction is driven by the high ring strain of cyclooctyne derivatives.

Key Mechanistic Features:

-

Strained Alkyne Activation: The high degree of ring strain in cyclooctynes lowers the activation energy for the cycloaddition reaction.

-

Concerted Cycloaddition: The reaction between the strained alkyne and the azide proceeds through a concerted [3+2] cycloaddition mechanism, forming the triazole ring in a single step.

-

No Catalyst Required: The inherent reactivity of the strained alkyne eliminates the need for a metal catalyst.

Caption: The concerted mechanism of SPAAC.

Quantitative Data for this compound

The photophysical properties of 6-TET are crucial for its application as a fluorescent reporter. The following table summarizes the key quantitative data for 6-TET.

| Property | Value | Reference |

| Excitation Maximum (λmax) | 519 nm | |

| Emission Maximum (λem) | 535 nm | |

| Molar Extinction Coefficient (ε) | 100,000 L·mol-1·cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.47 | |

| Molecular Weight | 596.2 g/mol | |

| Chemical Formula | C24H14Cl4N4O6 |

Experimental Protocols

The following are generalized protocols for the labeling of biomolecules with this compound using CuAAC. These should be optimized for specific applications.

Labeling of Alkyne-Modified Oligonucleotides (CuAAC)

This protocol is adapted for the labeling of oligonucleotides that have been synthesized with a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound (10 mM stock in DMSO)

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

DMSO

-

Ascorbic acid (5 mM stock in water, freshly prepared)

-

Copper(II)-TBTA complex (10 mM stock in 55% DMSO)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube. Add TEAA buffer to a final concentration of 0.2 M. Add DMSO to 50% of the final reaction volume and vortex.

-

Add this compound: Add 1.5 equivalents of the this compound stock solution relative to the oligonucleotide and vortex.

-

Add Ascorbic Acid: Add ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas: Bubble inert gas through the solution for 30-60 seconds to remove oxygen, which can interfere with the reaction.

-

Add Copper Catalyst: Add the Cu(II)-TBTA complex to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap tightly.

-

Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature overnight, protected from light.

-

Purification: The labeled oligonucleotide can be purified by methods such as ethanol (B145695) precipitation followed by PAGE or RP-HPLC.

Labeling of Alkyne-Modified Proteins (CuAAC)

This protocol is a general guideline for labeling proteins that have been modified to contain an alkyne group, for example, through the incorporation of an unnatural amino acid.

Materials:

-

Alkyne-modified protein in an azide-free buffer

-

This compound (10 mM stock in DMSO)

-

Protein labeling buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)

-

Ascorbic acid (50 mM stock in water, freshly prepared)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare Protein Solution: The alkyne-modified protein should be in a buffer that does not contain any interfering substances like sodium azide.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the protein labeling buffer.

-

Add this compound: Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein mixture and vortex gently. The optimal excess will depend on the number of alkyne groups on the protein.

-

Initiate the Reaction: Add the freshly prepared ascorbic acid solution to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) form.

-

Degas (Optional but Recommended): To minimize oxidation of the protein, it is recommended to degas the reaction mixture and perform the incubation under an inert atmosphere.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light. The optimal time should be determined empirically.

-

Purification: Remove the excess dye and other reaction components by size exclusion chromatography, dialysis, or other protein purification methods.

Caption: General experimental workflow for CuAAC labeling.

Applications in Research and Development

The primary application of this compound is in the fluorescent labeling of biomolecules for detection and quantification.

-

Nucleic Acid Labeling: this compound is frequently used to label alkyne-modified oligonucleotides for use as probes in real-time PCR, fluorescence in situ hybridization (FISH), and microarrays.

-

Protein Labeling: The labeling of proteins with this compound allows for their visualization in various assays, including fluorescence microscopy, flow cytometry, and western blotting.

-

Glycan and Lipid Labeling: Metabolic labeling with azide-modified sugars or fatty acids, followed by reaction with an alkyne-functionalized 6-TET, can be used to visualize these biomolecules in cells.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules through click chemistry. Its bright green fluorescence and the high efficiency and specificity of the azide-alkyne cycloaddition reaction make it a reliable choice for a wide range of applications in molecular biology, diagnostics, and drug discovery. The choice between the copper-catalyzed and strain-promoted versions of the reaction will depend on the specific experimental context, particularly the need for biocompatibility in living systems. This guide provides the foundational knowledge and protocols to successfully implement this compound labeling in your research.

References

6-TET Azide for DNA Synthesis Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of molecular biology and drug development, the precise analysis of DNA synthesis is paramount. The covalent labeling of nucleic acids with fluorescent reporters is a cornerstone of this analysis, enabling a wide array of applications from in-vitro diagnostics to cellular imaging. 6-TET (6-Carboxytetrachlorofluorescein) Azide (B81097) has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of 6-TET Azide, its application in DNA synthesis analysis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), detailed experimental protocols, and comparative data.

6-TET is a fluorescent dye that emits in the green spectrum, with an excitation maximum around 521 nm and an emission maximum at approximately 536 nm. The azide functional group allows for its efficient and specific covalent attachment to alkyne-modified DNA through the bioorthogonal "click chemistry" reaction. This method offers high selectivity and reliability, proceeding with high efficiency in aqueous solutions and under mild conditions, making it ideal for labeling sensitive biological macromolecules like DNA.[1]

Core Principles: The Click Chemistry Reaction

The foundation of this compound's utility in DNA analysis lies in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne group incorporated into a DNA strand. The reaction is highly specific and efficient, with a significant rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[2] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[3] To enhance the reaction efficiency and protect the biological sample, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed.[3][4]

Data Presentation: Performance and Efficiency

The efficiency of the click reaction is influenced by several factors, including the concentration of the copper catalyst, the choice of ligand, reaction time, and temperature. While specific quantitative data for this compound is not always presented in a comparative tabular format in the literature, the following tables summarize key performance characteristics and reaction parameters based on established protocols for similar fluorescent azides.

Table 1: Spectral Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~521 nm |

| Emission Maximum (λem) | ~536 nm |

| Recommended Filter Set | FITC / Cy3 |

Table 2: Comparison of Click Chemistry Reaction Conditions and Yields

| Parameter | Condition 1: Standard CuAAC | Condition 2: Chelation-Assisted CuAAC |

| Copper(II) Sulfate | 100 µM | 10-40 µM |

| Ligand | 500 µM THPTA | Not always required, but can be used |

| Reducing Agent | 1 mM Sodium Ascorbate | 1 mM Sodium Ascorbate |

| Azide Type | Non-chelating (e.g., standard this compound) | Chelating Azide |

| Reaction Time | 1-2 hours | 5-30 minutes |

| Relative Yield | High | Very High (near-quantitative)[5][6] |

Note: The use of a chelating azide, where a copper-chelating moiety is incorporated into the azide molecule itself, can dramatically increase the reaction rate, allowing for lower copper concentrations and shorter reaction times.[5]

Table 3: Photophysical Properties of Common Fluorescent Dyes

| Dye | Quantum Yield | Photostability | pH Sensitivity |

| TET | Moderate | Moderate | Sensitive to low pH |

| FAM | High | Low to Moderate | Sensitive to low pH |

| Cy3 | Moderate | Moderate to High | Generally stable |

| Alexa Fluor 488 | High | High | Generally stable |

Note: Photostability and quantum yield can be influenced by the local environment and conjugation to the oligonucleotide.[7][8]

Experimental Protocols

The following are detailed methodologies for the labeling of alkyne-modified DNA with this compound using CuAAC.

Protocol 1: Labeling of Oligonucleotides in Solution

This protocol is adapted from standard procedures for labeling alkyne-modified oligonucleotides.[4]

Materials:

-

Alkyne-modified DNA

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Nuclease-free water

-

DMSO (if this compound is not water-soluble)

-

Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

-

Prepare Stock Solutions:

-

10 mM this compound in DMSO or water.

-

100 mM CuSO₄ in nuclease-free water.

-

200 mM THPTA in nuclease-free water.

-

100 mM Sodium Ascorbate in nuclease-free water (prepare fresh).

-

Dissolve alkyne-modified DNA in buffer to a desired concentration (e.g., 100 µM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified DNA solution.

-

This compound stock solution (to a final concentration of 1.5-2x the DNA concentration).

-

THPTA stock solution (to a final concentration of 5x the CuSO₄ concentration).

-

CuSO₄ stock solution (to a final concentration of 100-500 µM).

-

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1-5 mM.

-

Vortex the reaction mixture thoroughly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For potentially higher efficiency, the reaction can be left overnight.

-

-

Purification:

-

Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove unreacted dye and catalyst components.

-

Protocol 2: Post-Synthetic Labeling on Solid Support

This protocol allows for the labeling of the oligonucleotide while it is still attached to the solid support after synthesis.

Materials:

-

CPG solid support with alkyne-modified oligonucleotide

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Ligand (e.g., TBTA)

-

Sodium Ascorbate

-

Acetonitrile (B52724) or other suitable solvent

Procedure:

-

Prepare Labeling Solution:

-

Prepare a solution containing this compound, CuSO₄, ligand, and sodium ascorbate in an appropriate solvent.

-

-

Labeling Reaction:

-

Pass the labeling solution through the synthesis column containing the CPG-bound oligonucleotide.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

-

-

Washing:

-

Wash the solid support thoroughly with acetonitrile and then with water to remove excess reagents.

-

-

Cleavage and Deprotection:

-

Proceed with the standard cleavage and deprotection protocol to release the 6-TET labeled oligonucleotide from the solid support.

-

-

Purification:

-

Purify the final product using HPLC or other suitable methods.

-

Mandatory Visualizations

Experimental Workflow for DNA Labeling

The following diagram illustrates the general workflow for labeling alkyne-modified DNA with this compound.

Logical Relationship of Reaction Components

This diagram shows the logical relationship and roles of the different components in the CuAAC reaction.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile method for the fluorescent labeling of DNA. Its bright green fluorescence and the high efficiency of the CuAAC reaction make it a valuable tool for a wide range of applications in DNA synthesis analysis. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, researchers can effectively utilize this compound to achieve sensitive and reliable detection of DNA in their experimental systems. The provided data and workflows serve as a guide for the successful implementation of this powerful labeling strategy.

References

- 1. eu.idtdna.com [eu.idtdna.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 8. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

6-TET Azide spectral properties for fluorescence microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties and applications of 6-TET (Tetrachlorofluorescein) Azide (B81097), a fluorescent probe increasingly utilized in fluorescence microscopy for visualizing a wide array of biological molecules and processes. This guide provides the essential data, detailed experimental protocols, and logical workflows necessary for the successful implementation of 6-TET Azide in your research.

Core Spectral Properties of this compound

This compound is a derivative of the green-fluorescent dye tetrachlorofluorescein, engineered to contain an azide group. This functionalization allows for its covalent attachment to alkyne-modified biomolecules via bioorthogonal "click chemistry" reactions. Its spectral characteristics make it a valuable tool for fluorescence imaging.

The key spectral properties of this compound are summarized in the table below. These values are crucial for selecting appropriate filter sets for microscopy and for quantitative analysis of fluorescence intensity.

| Spectral Property | Value | Reference(s) |

| Excitation Maximum (λ_ex) | 519 - 521 nm | [1][2][3][4] |

| Emission Maximum (λ_em) | 535 - 536 nm | [1] |

| Molar Extinction Coefficient (ε) | ~100,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.47 | |

| Recommended Quencher | BHQ®-1 |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Principles of Labeling with this compound

The utility of this compound in fluorescence microscopy stems from its ability to participate in highly specific and efficient click chemistry reactions. The azide moiety on the dye reacts with a terminal alkyne group, which can be metabolically, enzymatically, or chemically introduced into a target biomolecule (e.g., proteins, nucleic acids, glycans). This forms a stable triazole linkage, covalently attaching the fluorescent probe to the molecule of interest.

There are two primary forms of azide-alkyne click chemistry employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as THPTA or TBTA are often included to stabilize the copper(I) ion and protect the sample.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound for fluorescence microscopy. These should be optimized for your specific cell type, target molecule, and experimental setup.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound (CuAAC)

This protocol is adapted for the labeling of oligonucleotides that have been synthesized to contain a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (anhydrous)

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO/t-BuOH)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Nuclease-free water

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Freshly prepare the Sodium Ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide solution

-

2 M TEAA buffer to a final concentration of 0.2 M

-

DMSO to a final concentration of 50% (v/v)

-

This compound stock solution to a final concentration of 1.5 times the oligonucleotide concentration.

-

-

Vortex the mixture thoroughly.

-

-

Catalyst Preparation and Addition:

-

In a separate tube, premix the CuSO₄ and TBTA/THPTA ligand solutions.

-

Add the freshly prepared Sodium Ascorbate solution to the reaction mixture and vortex briefly.

-

Immediately add the premixed catalyst to the reaction tube.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation, HPLC, or gel electrophoresis to remove unreacted dye and catalyst.

-

-

Storage:

-

Store the purified, labeled oligonucleotide at -20°C in a light-protected container.

-

Protocol 2: Cellular Imaging with this compound via Metabolic Labeling and SPAAC

This protocol describes the labeling of newly synthesized biomolecules in living cells by first metabolically incorporating an alkyne-modified precursor, followed by copper-free click chemistry with this compound. This example focuses on labeling glycoproteins with an alkyne-modified sugar.

Materials:

-

Mammalian cells cultured on coverslips or in imaging dishes

-

Cell culture medium

-

Alkyne-modified metabolic precursor (e.g., a peracetylated N-propargyloxycarbonyl-D-mannosamine (Ac₄ManNAl) for glycan labeling)

-

This compound

-

DBCO-functionalized linker (if this compound is not already linked to a strained alkyne)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing the alkyne-modified metabolic precursor at an optimized concentration.

-

Incubate the cells for a period sufficient for incorporation into the target biomolecules (e.g., 24-48 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

Strain-Promoted Click Reaction:

-

Prepare a staining solution of the DBCO-linked this compound in PBS at a final concentration of 10-25 µM.

-

Incubate the fixed and permeabilized cells with the staining solution for 30-120 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with filter sets appropriate for this compound (e.g., FITC/GFP channel).

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is a key application of fluorescence microscopy. The following diagrams, rendered in DOT language, illustrate the logical workflows for utilizing this compound in your experiments.

Caption: General experimental workflow for labeling biomolecules with this compound.

Caption: Comparison of CuAAC and SPAAC pathways for this compound conjugation.

Conclusion

This compound is a robust and versatile fluorescent probe for the detection and visualization of a wide range of biomolecules in fluorescence microscopy. Its bright green fluorescence, coupled with the specificity and efficiency of click chemistry, provides a powerful tool for researchers in cell biology, molecular biology, and drug development. By understanding its spectral properties and optimizing the provided experimental protocols, researchers can effectively integrate this compound into their imaging workflows to gain deeper insights into complex biological systems.

References

An In-Depth Technical Guide to the Core Principles of 6-TET Azide Oligonucleotide Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of 6-TET (Tetrachlorofluorescein) Azide (B81097) conjugation to oligonucleotides. This powerful labeling technique is a cornerstone of modern molecular biology and drug development, enabling the creation of fluorescently tagged nucleic acid probes for a wide array of applications.

Core Principles of 6-TET Azide Oligonucleotide Conjugation

The conjugation of this compound to oligonucleotides is primarily achieved through the highly efficient and specific "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the this compound, a fluorescent dye, and an alkyne-modified oligonucleotide.

This compound: 6-TET (Tetrachlorofluorescein) is a fluorescent dye that exhibits excitation and emission maxima at approximately 522 nm and 538 nm, respectively. The "6-" isomer designation indicates the attachment point of the azide functional group via a linker to the fluorescein (B123965) core. This azide moiety is the reactive handle for the click chemistry reaction.

Alkyne-Modified Oligonucleotide: To enable conjugation, the oligonucleotide must be synthesized with a terminal alkyne group. This is typically achieved by incorporating a phosphoramidite (B1245037) building block containing an alkyne group at the 5' or 3' end, or internally, during solid-phase oligonucleotide synthesis.

The Click Chemistry Reaction: The CuAAC reaction is a [3+2] cycloaddition between the azide group of the 6-TET molecule and the terminal alkyne of the oligonucleotide. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction is highly specific, proceeds under mild, aqueous conditions, and offers high yields with minimal byproduct formation, making it ideal for bioconjugation.

Quantitative Data on Conjugation Efficiency

| Parameter | Typical Value | Conditions | Reference |

| Conjugation Yield | >90% | Copper(I)-catalyzed cycloaddition | Representative of similar dye-azide conjugations |

| Reaction Time | 1-4 hours | Room temperature | Representative of similar dye-azide conjugations |

| Purity of Conjugate | >95% | After HPLC purification | Representative of similar dye-azide conjugations |

Detailed Experimental Protocol

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-modified oligonucleotide using a copper(I)-catalyzed click reaction.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve efficiency and reduce oligonucleotide degradation)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Nuclease-free water

-

Buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.0)

-

Purification supplies (e.g., HPLC system with a reverse-phase column, desalting columns)

Procedure:

-

Preparation of Stock Solutions:

-

Alkyne-Oligonucleotide: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

THPTA Ligand (optional): Prepare a 50 mM stock solution of THPTA in nuclease-free water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

Nuclease-free water to bring the final volume to 100 µL.

-

10 µL of 1 M sodium phosphate buffer, pH 7.0.

-

10 µL of 1 mM alkyne-oligonucleotide (10 nmol).

-

5 µL of 10 mM this compound (50 nmol, 5 equivalents).

-

(Optional) 2 µL of 50 mM THPTA ligand.

-

10 µL of 10 mM CuSO₄.

-

10 µL of 100 mM sodium ascorbate.

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Conjugate:

-

The crude reaction mixture can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~522 nm (for the 6-TET dye).

-

Collect the fractions corresponding to the dual-labeled conjugate.

-

Alternatively, for desalting and removal of excess reagents from small-scale reactions, size-exclusion chromatography or ethanol (B145695) precipitation can be employed.

-

-

Characterization:

-

Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected molecular weight of the 6-TET-oligonucleotide conjugate.

-

Assess the purity of the conjugate by analytical RP-HPLC or capillary electrophoresis.

-

Quantify the concentration of the purified conjugate using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~522 nm (for the 6-TET dye).

-

Visualizations

Chemical Reaction Mechanism

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow

Caption: Workflow for this compound oligonucleotide conjugation.

Logical Relationship: Application in Fluorescence In Situ Hybridization (FISH)

Caption: Logical workflow of FISH using a 6-TET labeled probe.

Core Principle: 6-TET Azide for Nucleic Acid Research

An In-Depth Technical Guide for Researchers

For researchers beginning their journey into nucleic acid analysis, 6-TET (Tetrachlorofluorescein) Azide (B81097) emerges as a critical tool for fluorescently labeling DNA and RNA. This guide provides a comprehensive overview of its application, focusing on the underlying chemistry, practical protocols, and downstream applications. 6-TET Azide is a derivative of the fluorescein (B123965) dye, engineered to contain a reactive azide group. This feature makes it an ideal partner for "click chemistry," a powerful and highly efficient method for covalently attaching it to nucleic acids.[1][2][3][4]

The primary application of this compound is the labeling of oligonucleotides that have been modified to contain a terminal alkyne group.[4][5] The reaction between the azide on the 6-TET molecule and the alkyne on the nucleic acid is known as a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous environments without interfering with the native functional groups found in biological systems.[6][7][8] The result is a stable triazole linkage that permanently attaches the fluorescent dye to the DNA or RNA strand, enabling visualization, tracking, and quantification in a variety of experimental contexts.[6][8]

Quantitative Data and Physicochemical Properties

Precise experimental work begins with a clear understanding of the reagent's properties. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₄Cl₄N₄O₆ | [1] |

| Molecular Weight | 582.18 g/mol | [5] |

| Absorbance Max (λmax) | 519-522 nm | [2][3][4] |

| Emission Max (λem) | 535-538 nm | [2][3][4] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [5] |

| Storage Conditions | -20°C in the dark, desiccated |[3] |

Table 2: Preparation of this compound Stock Solutions in DMSO

| Desired Concentration | Volume of DMSO for 0.5 mg | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |

|---|---|---|---|

| 1 mM | 858.84 µL | 1.718 mL | 8.588 mL |

| 5 mM | 171.77 µL | 343.54 µL | 1.718 mL |

| 10 mM | 85.88 µL | 171.77 µL | 858.84 µL |

Data adapted from AAT Bioquest product information. Note that this table provides volumes for preparing a concentrated stock solution, which should be diluted in appropriate aqueous buffers for the final experimental reaction.[5]

Core Experimental Protocols

The following protocols provide detailed methodologies for the labeling of nucleic acids with this compound and a common downstream application.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC

This protocol outlines the copper-catalyzed click reaction to conjugate this compound to an alkyne-modified DNA or RNA oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide (e.g., with a 5'-Hexynyl modification)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in nuclease-free water)

-

Sodium Ascorbate solution (e.g., 100 mM in nuclease-free water, freshly prepared)

-

Nuclease-free water

-

3 M Sodium Acetate (pH 5.2)

-

Ice-cold 100% Ethanol

-

Ice-cold 70% Ethanol

-

Microcentrifuge tubes

Methodology:

-

Reagent Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM (0.1 nmol/µL).

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Table 2.

-

Freshly prepare a 100 mM solution of Sodium Ascorbate in nuclease-free water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the following reagents in order. This protocol is optimized for a 50 µL reaction volume but can be scaled.[6]

-

Nuclease-free water to bring the final volume to 50 µL.

-

5 µL of 100 µM Alkyne-modified oligonucleotide (final concentration: 10 µM).

-

2.5 µL of 10 mM this compound stock (final concentration: 0.5 mM).

-

5 µL of 20 mM CuSO₄ solution (final concentration: 2 mM).

-

-

Gently vortex the mixture for 5-10 seconds.

-

-

Initiation and Incubation:

-

Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (final concentration: 10 mM).

-

Vortex the reaction mixture gently again.

-

Incubate at room temperature for 1-2 hours, protected from light.[6] For reactions with low yields, incubation can be extended to 4 hours or overnight.[6]

-

-

Purification via Ethanol Precipitation:

-

To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).[6]

-

Add 150 µL of ice-cold 100% ethanol.[6]

-

Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.[6]

-

Centrifuge at 14,000 x g for 30 minutes at 4°C.[6]

-

Carefully aspirate and discard the supernatant without disturbing the pellet.

-

Wash the pellet by adding 500 µL of ice-cold 70% ethanol.[6]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]

-

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

-

Resuspend the purified, 6-TET-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

-

Protocol 2: Nucleic Acid Pull-Down Assay Workflow

This protocol provides a general workflow for using a 6-TET-labeled oligonucleotide as a probe to isolate specific binding partners (e.g., proteins or other nucleic acids) from a complex mixture like a cell lysate.

Materials:

-

6-TET-labeled oligonucleotide probe (from Protocol 1)

-

Biotinylated oligonucleotide complementary to the 6-TET probe

-

Streptavidin-coated magnetic beads

-

Cell lysate or other complex biological sample

-

Binding/Washing Buffers

-

Elution Buffer

-

Magnetic rack

Methodology:

-

Probe-Target Hybridization:

-

Incubate the 6-TET-labeled probe with the cell lysate. This allows the probe to bind to its specific target protein(s) or nucleic acid sequence.

-

-

Complex Capture:

-

Add the biotinylated complementary oligonucleotide to the mixture. This "capture" oligo will hybridize with the 6-TET probe, which is now bound to its target.

-

Introduce streptavidin-coated magnetic beads. The high-affinity interaction between biotin (B1667282) and streptavidin will immobilize the entire complex (Beads-Streptavidin-BiotinOligo-TETProbe-Target) onto the beads.[9]

-

-

Washing:

-

Place the tube on a magnetic rack to pellet the beads.

-

Aspirate and discard the supernatant, which contains unbound components of the lysate.

-

Wash the beads several times with a series of washing buffers to remove non-specifically bound molecules. This is a critical step to reduce background noise.

-

-

Elution and Analysis:

-

Add an elution buffer to the beads to disrupt the interactions and release the probe-target complex or just the target molecule.

-

Pellet the beads using the magnetic rack and collect the supernatant containing the eluted target molecules.

-

The isolated proteins can now be identified using techniques like mass spectrometry or Western blotting. The presence of the 6-TET label can also be used for direct fluorescent detection.

-

Visualizations of Key Processes

Diagrams are essential for conceptualizing the chemical reactions and experimental workflows involved in using this compound.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Experimental workflow for fluorescent labeling of nucleic acids.

Caption: Logical workflow for a nucleic acid pull-down assay.

References

- 1. glenresearch.com [glenresearch.com]

- 2. TET azide, 6-isomer, 1450752-90-5 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Tet-Azide Oligo Modifications from Gene Link [genelink.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. idtdna.com [idtdna.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 6-TET Azide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-TET (Tetrachlorofluorescein) Azide (B81097), a fluorescent probe utilized in bioconjugation reactions, such as click chemistry. Due to the energetic nature of the azide functional group, stringent safety measures are imperative to mitigate potential hazards in a laboratory setting. This document synthesizes critical safety information, experimental guidelines, and data pertinent to the safe utilization of 6-TET Azide and other organic azides.

Hazard Identification and Risk Assessment

Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[3]

1.1. Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₄H₁₄Cl₄N₄O₆ | [4] |

| Molecular Weight | 596.2 g/mol | [4] |

| CAS Number | 1450752-90-5 | |

| Appearance | Solid | |

| Application | Fluorescent probe for click chemistry |

1.2. Stability of Organic Azides

General guidelines for assessing the stability of organic azides should be strictly followed:

| Stability Guideline | Description | Recommendations |

| Carbon-to-Nitrogen (C/N) Ratio | The total number of nitrogen atoms should not exceed the number of carbon atoms. Azides with a C/N ratio between 1 and 3 can be synthesized but require careful handling and storage. Organic azides with a C/N ratio of less than 1 should not be isolated. | For this compound (C₂₄H₁₄Cl₄N₄O₆), the C/N ratio is 24:(4x3) = 24:12 or 2:1. While this ratio suggests relative stability, caution is still paramount. |

| Rule of Six | There should be at least six carbon atoms (or atoms of similar size) for each energetic functional group (e.g., azide, nitro). This dilution is considered to render the compound relatively safer to handle with appropriate precautions. | This compound, with its large carbon framework, adheres to this rule, suggesting a lower risk of spontaneous decomposition compared to smaller organic azides. |

| Structural Features | Aromatic, olefinic, and carbonyl azides are generally less stable than aliphatic azides. | The azide group in this compound is typically attached via an aliphatic linker, which contributes to its relative stability. |

1.3. Health Hazards

While specific toxicological data for this compound is limited, information on sodium azide provides a basis for assessing potential health risks. Exposure to azides can be highly toxic if inhaled, ingested, or absorbed through the skin.

Symptoms of azide exposure can include:

-

Dizziness, weakness, and headache

-

Nausea and vomiting

-

Rapid heart rate and breathing

-

Skin burns and blisters

-

In severe cases, convulsions, low blood pressure, and respiratory failure

Experimental Protocols and Safe Handling

Adherence to meticulous experimental protocols is critical when working with this compound.

2.1. Personal Protective Equipment (PPE)

The minimum required PPE when handling any azide compound includes:

| PPE Item | Specification |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. |

| Hand Protection | Nitrile gloves are recommended. For highly toxic azides, double gloving or using silver shield gloves underneath nitrile gloves is advised. |

| Body Protection | A flame-resistant lab coat must be worn. |

| Additional Protection | For reactions with a higher risk of explosion, a blast shield is required. A face shield may also be necessary if a blast shield is not feasible. |

2.2. Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

-

Ensure the fume hood is clear of unnecessary chemicals and equipment.

-

Clearly label all containers with the contents and associated hazards.

-

Post a warning sign on the fume hood indicating that an azide experiment is in progress.

2.3. Safe Handling Procedures

-

Work Scale: Always use the smallest possible amount of this compound for your experiment. Obtain prior approval from the principal investigator before scaling up any reaction.

-

Utensils: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of highly sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas instead.

-

Solvents: Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.

-

Ground Glass Joints: Avoid exposing organic azides to ground glass joints, as the friction can cause explosive decomposition.

-

Concentration: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation, as this has been the cause of documented explosions.

-

Working Alone: Never work alone when handling azide compounds.

2.4. Storage and Waste Management

| Procedure | Guideline |

| Storage | Store this compound in a cool, dark, and dry place, away from heat, light, pressure, and shock. It should be stored below room temperature. Azides are generally classified as highly reactive and should be stored away from all other chemicals. Incompatible materials include acids, bromine, carbon disulfide, dimethyl sulfate, and heavy metals and their salts. |

| Waste Disposal | Azide-containing waste must be collected in a designated and clearly labeled waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Never pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form explosive metal azides. Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal. |

Emergency Procedures

| Emergency Situation | Protocol |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

| Spill | For small spills, carefully sweep up solid material, avoiding dust formation, or absorb liquid with an inert material. For larger spills, or if you are not trained to handle the spill, evacuate the area and contact emergency personnel. |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows for handling this compound safely.

Caption: A generalized experimental workflow for handling this compound.

Caption: A simplified risk assessment decision tree for organic azides.

Caption: A conceptual diagram of the potential decomposition of this compound.

References

An In-depth Technical Guide to Tetrachlorofluorescein Azide Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorofluorescein (B1293599) (TET) azide (B81097) is a halogenated derivative of the widely recognized fluorescein (B123965) fluorophore. This modification, coupled with the introduction of a bioorthogonal azide handle, has established TET azide as a valuable tool in molecular biology and drug discovery. The tetrachloro- substitution imparts a narrower emission spectrum and a lower pKa compared to its parent compound, fluorescein, rendering its fluorescence less sensitive to pH changes in the physiological range. The azide group facilitates its covalent attachment to a wide array of molecules through "click chemistry," a suite of highly efficient and specific bioorthogonal reactions. This guide provides a comprehensive overview of the discovery, synthesis, and application of tetrachlorofluorescein azide dyes, with a focus on their use in the labeling of biomolecules.

Physicochemical Properties and Spectroscopic Data

Tetrachlorofluorescein azide is a green-fluorescent dye that has found a significant niche in the labeling of oligonucleotides, particularly for applications in real-time polymerase chain reaction (PCR). Its spectral characteristics are similar to other popular dyes like JOE and VIC, allowing for its integration into multicolor detection systems.

| Property | Value | Reference |

| Chemical Name | TET azide, 6-isomer | [1][2] |

| Absorption Maximum (λmax) | 519 nm | [1][2] |

| Emission Maximum (λem) | 535 nm | [1] |

| Molecular Weight | Varies by linker | N/A |

| Storage Conditions | -20°C in the dark |

Synthesis of Tetrachlorofluorescein Azide

A likely synthetic pathway involves the following key steps:

-

Synthesis of 4,7,2',7'-Tetrachloro-5(and 6)-carboxyfluorescein: This precursor can be synthesized through the condensation of 3,6-dichlorotrimellitic anhydride (B1165640) with 4-chlororesorcinol.

-

Amine Modification: The carboxylic acid group of the 6-carboxy-tetrachlorofluorescein isomer is typically converted to a primary amine. This can be achieved through various methods, such as a Curtius rearrangement or by forming an amide bond with a diamine linker.

-

Diazotization and Azide Formation: The resulting amino-tetrachlorofluorescein is then converted to the corresponding azide. This is a standard and efficient reaction involving diazotization of the primary amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of an azide source (e.g., sodium azide).

An alternative approach involves the activation of the carboxylic acid group (e.g., as an N-hydroxysuccinimide ester) followed by reaction with an amino-PEG-azide linker, which would introduce a polyethylene (B3416737) glycol spacer to enhance solubility and reduce steric hindrance.

Experimental Protocols

The primary application of tetrachlorofluorescein azide is in the labeling of alkyne-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The following is a detailed protocol for the labeling of alkyne-modified oligonucleotides.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Oligonucleotides

Materials:

-

Alkyne-modified oligonucleotide

-

Tetrachlorofluorescein (TET) azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

DMSO (Dimethyl sulfoxide)

-

Triethylammonium acetate (B1210297) (TEAA) buffer

-

Nuclease-free water

Stock Solutions:

-

Alkyne-Oligonucleotide: Dissolve in nuclease-free water to a desired concentration (e.g., 100 µM).

-

TET Azide: 10 mM in DMSO.

-

CuSO₄: 100 mM in nuclease-free water.

-

THPTA Ligand: 200 mM in nuclease-free water.

-

Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)

-

2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

-

DMSO (to a final concentration of 50% v/v)

-

TET Azide stock solution (to a final concentration 1.5 times that of the oligonucleotide)

-

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Let this mixture stand for a few minutes before use.

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the oligonucleotide.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final concentration of 25 equivalents relative to the oligonucleotide.

-

-

Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

The primary application of tetrachlorofluorescein azide lies in its use as a fluorescent label for biomolecules, most notably in the context of molecular diagnostics and genomics.

-

Real-Time PCR Probes: TET azide is used to label oligonucleotide probes for real-time PCR assays. These probes are designed to hybridize to a specific target sequence, and the fluorescence of the TET dye is used to monitor the amplification of the target DNA in real time.

-

Bioorthogonal Labeling: As a bioorthogonal chemical reporter, TET azide can be used to label and visualize a wide range of alkyne-modified biomolecules in complex biological systems without interfering with native biochemical processes. This is particularly useful in proteomics and glycomics for tracking the localization and dynamics of proteins and glycans.

Visualizations

Experimental Workflow: Labeling of PCR Primers with TET Azide

The following diagram illustrates a typical workflow for the fluorescent labeling of PCR primers using TET azide and their subsequent use in PCR and fragment analysis.

Caption: Workflow for TET Azide Labeling of PCR Primers.

Logical Relationship: Bioorthogonal Labeling Strategy

This diagram outlines the two-step logic of a bioorthogonal labeling experiment using TET azide.

Caption: Bioorthogonal Labeling Strategy with TET Azide.

References

Methodological & Application

Application Notes and Protocols for 6-TET Azide in In Situ Hybridization Probe Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for visualizing the location of specific nucleic acid sequences within cells and tissues. The choice of fluorescent label is critical for achieving high sensitivity and specificity. This document provides detailed application notes and protocols for the use of 6-TET (6-Carboxytetramethylrhodamine) Azide (B81097) for the synthesis of fluorescently labeled probes for ISH applications. 6-TET is a bright, green-fluorescent dye that offers a robust option for labeling oligonucleotides.[1][2] The use of click chemistry, a highly efficient and specific bioorthogonal reaction, for conjugating 6-TET Azide to alkyne-modified oligonucleotides, ensures the production of high-quality probes for reliable in situ hybridization results.[3][4][][6]

This compound: Properties and Advantages

This compound is a derivative of the tetrachlorofluorescein (B1293599) dye, featuring an azide group that enables covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry.

Key Advantages:

-

High Quantum Yield: 6-TET exhibits a high fluorescence quantum yield, resulting in bright signals and enhanced detection sensitivity.[1][2]

-

Spectral Characteristics: With an excitation maximum around 519 nm and an emission maximum at approximately 535 nm, 6-TET is compatible with standard green channel filter sets (e.g., FITC/GFP).[1][2]

-

Click Chemistry Compatibility: The azide moiety allows for a highly efficient and specific labeling reaction, minimizing background and ensuring a high degree of labeling.[3][]

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λmax) | 519 nm | [1][2] |

| Emission Maximum (λmax) | 535 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 100,000 L·mol⁻¹·cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.47 | [1][2] |

| Recommended Filter Set | FITC / GFP |

Table 2: Comparison of 6-TET with Other Common Fluorophores for ISH

| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) | Color |

| 6-TET | 519 | 535 | 100,000 | 0.47 | Green |

| Fluorescein (B123965) (FITC) | 494 | 518 | 75,000 | 0.92 | Green |

| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.15 | Orange-Red |

| Texas Red | 589 | 615 | 85,000 | 0.61 | Red |

| Cyanine5 (Cy5) | 649 | 670 | 250,000 | 0.28 | Far-Red |

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 6-TET labeled in situ hybridization probes using click chemistry, followed by a general protocol for fluorescence in situ hybridization (FISH).

Protocol 1: Synthesis of Alkyne-Modified Oligonucleotide Probes

The first step in preparing 6-TET labeled probes is the synthesis of oligonucleotides bearing a terminal alkyne modification.

Materials:

-

DNA synthesizer

-

Alkyne-modified phosphoramidite (B1245037) (e.g., 5'-Hexynyl-CE Phosphoramidite)

-

Standard DNA synthesis reagents and solvents

-

Oligonucleotide purification cartridges or HPLC system

Procedure:

-

Oligonucleotide Design: Design oligonucleotide probes (typically 20-50 bases in length) complementary to the target nucleic acid sequence.[7][8] Several online tools and software are available for probe design, considering factors like melting temperature (Tm), GC content, and potential for secondary structures.[7]

-

Automated DNA Synthesis: Synthesize the alkyne-modified oligonucleotide using a standard DNA synthesizer. Incorporate the alkyne phosphoramidite at the desired terminus (usually the 5' end).

-

Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support according to the manufacturer's instructions for the synthesis reagents used.

-

Purification: Purify the alkyne-modified oligonucleotide using standard methods such as desalting, cartridge purification, or reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

-

Quantification: Determine the concentration of the purified alkyne-modified oligonucleotide using a spectrophotometer by measuring the absorbance at 260 nm (A260).

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to the alkyne-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide probe (from Protocol 1)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (B8700270)

-

Nuclease-free water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium acetate (B1210297) (3 M, pH 5.2)

-

Microcentrifuge tubes

-

Heating block or thermocycler

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

-

Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ and a 50 mM solution of THPTA in nuclease-free water. Just before use, mix equal volumes of the CuSO₄ and THPTA solutions to get a 5 mM CuSO₄ / 25 mM THPTA solution.

-

Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, add the following reagents in the specified order:

-

Nuclease-free water to a final reaction volume of 50 µL.

-

10 µL of 5x reaction buffer (e.g., 500 mM potassium phosphate (B84403) buffer, pH 7.0).

-

1-10 nmol of alkyne-modified oligonucleotide.

-

A 1.5 to 5-fold molar excess of this compound stock solution over the oligonucleotide.

-

5 µL of the freshly prepared Copper/Ligand solution (final concentration: 0.5 mM CuSO₄ / 2.5 mM THPTA).

-

5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).

-

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or at 37°C for 1 hour. The reaction can also be left overnight at 4°C. Protect the reaction from light.

-

-

Probe Precipitation:

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of ice-cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.

-

Remove the supernatant and air-dry the pellet for 5-10 minutes.

-

-

Resuspension and Storage:

-

Resuspend the labeled probe in a suitable hybridization buffer or nuclease-free water.

-

Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 519 nm (for 6-TET).

-

Store the labeled probe at -20°C, protected from light.

-

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for FISH on adherent cells. Optimization of fixation, permeabilization, hybridization, and washing steps may be required for different sample types.

Materials:

-

6-TET labeled oligonucleotide probe (from Protocol 2)

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) (4% in PBS)

-

Triton X-100 (0.5% in PBS)

-

Ethanol series (70%, 90%, 100%)

-

Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate)

-

Wash buffer (e.g., 2x SSC, 0.1% Tween-20)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Microscope slides

-

Humidified chamber

Procedure:

-

Cell Fixation:

-

Wash cells on coverslips twice with PBS.

-

Fix with 4% formaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Dehydration:

-

Dehydrate the cells by incubating for 3 minutes each in 70%, 90%, and 100% ethanol.

-

Air dry the coverslips completely.

-

-

Hybridization:

-